N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
Description
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a methoxyphenyl-tetrazole moiety and a phenyl-pyrrole group. The tetrazole ring (2H-tetrazol-5-yl) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting serotonin (5-HT) receptors or enzymes where tetrazole-containing analogs have shown activity, such as anticonvulsants or antipsychotics .
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26) |
InChI Key |
JQVLATWWYCVFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3)C4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole group is often introduced through a Huisgen cycloaddition between nitriles and sodium azide. For example:
Amide Bond Formation
The propanamide linker is introduced via reaction of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid with the tetrazole-containing aniline derivative:
One-Pot Suzuki-Hydrogenolysis Protocol
A streamlined approach combines Suzuki-Miyaura coupling and hydrogenolysis in a single pot, minimizing purification steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Suzuki Coupling | 5-Bromotetrazole, aryl boronic acid, XPhos Pd G3, Cs₂CO₃, toluene/H₂O, 100°C, 4 h | Attach aryl groups to tetrazole core |
| Hydrogenolysis | Ethanol, H₂ (1 atm), Pd/C, 40°C, 18 h | Reduce intermediates to final product |
| Overall Yield | 50–65% |
This method is advantageous for scalability, with reported yields exceeding 50% on a 6 mmol scale.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated reactions are critical for introducing the pyrrole and phenyl groups:
Buchwald-Hartwig Amination
Direct Arylation of Pyrrole
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Step Synthesis | High purity; modularity | Labor-intensive; low atom economy | 50–72% |
| One-Pot Suzuki-Hydrogenolysis | Scalable; reduced purification steps | Sensitive to oxygen/ moisture | 50–65% |
| Palladium-Catalyzed Coupling | Efficient C–N/C–C bond formation | Requires expensive catalysts | 48–67% |
Optimization Strategies
Solvent Effects
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide may possess several significant biological activities:
- Antimicrobial Activity : The presence of the tetrazole group is known to enhance antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Potential : The structural similarities with other known anticancer agents suggest that this compound may inhibit cancer cell proliferation. For instance, analogues of pyrrole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines.
- Neuroactive Properties : The pyrrole moiety is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.
Synthesis Methodologies
Several synthetic pathways can be employed to produce this compound:
- Amide Bond Formation : Utilizing coupling reactions between carboxylic acids and amines.
- Substitution Reactions : Modifying the aromatic rings through electrophilic substitution to introduce functional groups.
- Cyclization Reactions : Involving the formation of the pyrrole ring from appropriate precursors.
These methodologies not only facilitate the synthesis of the target compound but also allow for the exploration of structural modifications that could enhance its biological efficacy.
Case Studies and Research Findings
Research studies have demonstrated the efficacy of similar compounds in various therapeutic contexts:
- Anticonvulsant Activity : Compounds structurally related to tetrazoles have shown significant anticonvulsant properties in animal models, indicating potential applications in epilepsy treatment.
- Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, suggesting a role in pain management and inflammation reduction.
- Cancer Cell Migration Inhibition : Recent studies have highlighted the ability of related compounds to inhibit cancer cell migration through mechanisms involving DNAJA1 and mutant p53 pathways, showcasing their potential in cancer therapy .
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound:
- Core structure : Propanamide.
- Substituents :
- Aryl group : 4-Methoxy-3-(2H-tetrazol-5-yl)phenyl.
- Side chain : 3-Phenyl-3-(1H-pyrrol-1-yl).
Analog 1: N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Core structure : Propanamide.
- Substituents :
- Aryl group : 4-Ethoxyphenyl (vs. methoxy in the target).
- Tetrazole position : At position 2 of the propanamide chain (vs. position 3 in the target).
Analog 2: SB-258510 ()
- Core structure : Benzo[b]thiophene-sulphonamide.
- Substituents :
- 4-Methoxy-3-(4-methylpiperazinyl)phenyl.
- 5-Chloro-3-methylbenzo[b]thiophene.
- Key difference : Sulphonamide backbone and piperazinyl group enhance 5-HT6 receptor affinity .
Analog 3: 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
Pharmacological and Physicochemical Data
Research Findings
- Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound and Analog 1 improves metabolic stability compared to carboxylic acid analogs, reducing susceptibility to esterase-mediated hydrolysis .
- Methoxy vs. Ethoxy : The methoxy group in the target compound may enhance aqueous solubility compared to Analog 1’s ethoxy substituent, which increases lipophilicity and tissue penetration .
- Pyrrole vs. Piperazinyl : The pyrrole moiety in the target compound likely engages in hydrophobic interactions, whereas SB-258510’s piperazinyl group facilitates hydrogen bonding, explaining its high 5-HT6 affinity .
- Triazole in Analog 3 : The triazole ring may confer resistance to oxidative metabolism, extending half-life in vivo compared to tetrazole-containing analogs .
Biological Activity
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to elucidate its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
It has a molecular weight of approximately 304.32 g/mol. The presence of the tetrazole ring is significant as it often correlates with diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing tetrazole groups exhibit a range of biological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that tetrazole-containing compounds can inhibit cancer cell proliferation.
- Analgesic Effects : Certain derivatives have been predicted to exhibit analgesic properties based on computational models.
Table 1: Biological Activities of Related Tetrazole Compounds
Case Study 1: Analgesic Activity
A study using the PASS (Prediction of Activity Spectra for Substances) software indicated that a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, exhibited an approximately 80% probability of analgesic activity. This suggests that similar structures may possess significant pain-relieving properties, warranting further investigation into this compound for its analgesic potential .
Case Study 2: Antitumor Activity
Research on thiazole-bearing molecules demonstrated notable anticancer effects, with specific structures yielding IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring directly influenced cytotoxicity . This underscores the potential for this compound to similarly impact cancer cell lines.
The biological activity of tetrazole-containing compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, the inhibition of phospholipase D and modulation of nicotinic receptors have been documented for related compounds . Understanding these mechanisms can aid in predicting the activity of this compound.
Q & A
Q. Key Conditions :
| Step | Optimal Conditions | Yield Impact |
|---|---|---|
| Tetrazole Formation | 80–100°C, DMF solvent, 12–24 h | Excess NaN₃ improves yield |
| Amide Coupling | Room temperature, DCM, 4Å molecular sieves | Dry conditions prevent hydrolysis |
| Purification | Reverse-phase HPLC (C18 column, acetonitrile/water gradient) | Removes unreacted intermediates |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., methoxy at δ 3.8 ppm, pyrrole protons at δ 6.2–6.8 ppm) and amide bond formation (NH resonance at δ 8.3 ppm) .
- IR Spectroscopy : Detects tetrazole ring vibrations (1350–1450 cm⁻¹) and amide C=O stretches (1650–1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 445.1782) and fragments corresponding to the tetrazole and pyrrole moieties .
- X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 16.8° between methoxyphenyl and tetrazole groups) .
Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Impurity Profiles : HPLC-UV/MS quantification of by-products (e.g., de-methoxy analogs) ensures >95% purity .
- Structural Analogues : Compare bioactivity of derivatives (Table 1) to identify substituent-specific effects .
Q. Table 1: Bioactivity of Structural Analogues
| Substituent | IC₅₀ (nM) for Target X | Key Difference |
|---|---|---|
| 4-Methoxy, Tetrazole | 12 ± 3 | Reference compound |
| 4-Fluoro, Tetrazole | 45 ± 7 | Reduced H-bonding |
| 4-tert-Butyl, Tetrazole | 120 ± 15 | Steric hindrance |
Advanced: What strategies are employed to optimize the compound's pharmacokinetic properties while maintaining target affinity?
Methodological Answer:
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt improves aqueous solubility .
- Prodrug Design : Mask the tetrazole as a tert-butyl ester (hydrolyzed in vivo) to enhance oral bioavailability .
Q. Experimental Workflow :
In Silico Modeling : Predict LogP and solubility using tools like Schrödinger’s QikProp .
In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and microsomal stability .
In Vivo PK : Administer prodrug (10 mg/kg, oral) to rodents; quantify parent compound in plasma via LC-MS/MS .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against a novel enzyme target?
Methodological Answer:
- Target Validation : Use CRISPR-Cas9 knockout models to confirm phenotype rescue upon compound treatment .
- Binding Studies :
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
Data Contradiction Example : If a study reports activation of Pathway A, but another shows inhibition:
- Dose-Response Analysis : Test 0.1–100 µM to identify biphasic effects.
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out kinase cross-reactivity .
Basic: What in vitro assays are recommended for initial screening of this compound’s biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
